Ethyl 8-(4-fluorophenyl)-8-oxooctanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-(4-fluorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMSAHDJCGZEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645516 | |
| Record name | Ethyl 8-(4-fluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-76-2 | |
| Record name | Ethyl 4-fluoro-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-(4-fluorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is a synthetic ketoester that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a fluorinated aromatic ring coupled to a linear ester chain, presents a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and an exploration of the potential biological significance of this compound. Drawing upon established principles of organic chemistry and data from analogous structures, this document aims to be an authoritative resource for professionals in research and drug development.
Introduction
This compound, with the CAS Number 898792-76-2, is an aromatic ketone and an ethyl ester. The incorporation of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. The long-chain ester component provides lipophilicity and can be a site for further chemical modification. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for biological screening.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a 4-fluorophenyl group attached to the carbonyl carbon of an octanoic acid ethyl ester at the 8-position.
Structural Diagram
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 898792-76-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₆H₂₁FO₃ | - |
| Molecular Weight | 280.34 g/mol | - |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Boiling Point | Predicted: > 300 °C at 760 mmHg | Inferred from similar compounds |
| Melting Point | Not determined | - |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, EtOH). Insoluble in water. | Inferred from structural analysis |
Synthesis and Characterization
The most plausible and widely used method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis and characterization.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a generalized procedure based on standard laboratory practices for similar reactions and should be optimized for specific laboratory conditions and scales.
Materials:
-
Fluorobenzene
-
Ethyl octanedioyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and ice bath
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl octanedioyl chloride (1.0 equivalent) in anhydrous dichloromethane via a dropping funnel. Stir the mixture for 15-20 minutes at 0 °C.
-
Addition of Fluorobenzene: To the cooled mixture, add fluorobenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly reactive with water. Maintaining anhydrous conditions is critical to prevent catalyst deactivation and ensure the reaction proceeds efficiently.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the Friedel-Crafts acylation and minimize the formation of byproducts. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.
-
Acidic Quench: The addition of HCl serves to decompose the aluminum chloride complex formed with the ketone product, allowing for its isolation.
-
Bicarbonate Wash: Neutralizes any remaining acidic components in the organic layer.
Characterization
While specific spectra for this compound are not widely published, the following are the expected spectroscopic characteristics based on its structure.
-
¹H NMR: Expected signals would include a triplet for the methyl protons of the ethyl ester, a quartet for the methylene protons of the ethyl ester, multiplets for the aliphatic chain protons, and aromatic protons in the region of 7-8 ppm, showing splitting patterns consistent with a 1,4-disubstituted benzene ring.
-
¹³C NMR: Key signals would include the carbonyl carbons of the ketone and the ester, aromatic carbons (with C-F coupling), and the aliphatic carbons of the octanoate chain and the ethyl group.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone and the ester, C-F stretching, and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 280.34 would be expected, along with fragmentation patterns characteristic of the loss of the ethoxy group and cleavage of the aliphatic chain.
Potential Applications and Biological Significance
Aromatic ketones and long-chain esters are prevalent motifs in biologically active molecules. While the specific biological activity of this compound is not yet extensively documented, its structural features suggest several areas of potential interest for researchers.
Precursor in Organic Synthesis
The primary and most immediate application of this compound is as a versatile intermediate in organic synthesis. The ketone and ester functionalities can be selectively modified to introduce further complexity, making it a valuable building block for the synthesis of:
-
Pharmaceutical Analogs: The fluorophenyl ketone moiety is present in various pharmacologically active compounds. This molecule can serve as a starting point for the synthesis of novel derivatives with potential therapeutic applications.
-
Heterocyclic Compounds: The dicarbonyl nature (after potential modification) of the molecule makes it a suitable precursor for the synthesis of various heterocyclic systems.
Potential Pharmacological Activities
The class of molecules to which this compound belongs, substituted ketoesters, has been investigated for a range of biological activities.[1][2]
-
Enzyme Inhibition: The keto-ester functionality can interact with the active sites of various enzymes. For instance, similar structures have been explored as potential inhibitors of cholinesterases, which could be relevant in the context of neurodegenerative diseases.[1]
-
Antibacterial and Antifungal Agents: The lipophilic nature of the long aliphatic chain combined with the reactive carbonyl groups could impart antimicrobial properties.
-
Anti-inflammatory and Analgesic Properties: Some pyrazolone derivatives, which can be synthesized from β-keto esters, are known to possess anti-inflammatory and analgesic effects.
It is important to emphasize that these are potential areas of investigation, and dedicated biological screening would be required to ascertain any specific activities of this compound.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate and a candidate for biological evaluation. Its synthesis is readily achievable through established methodologies like the Friedel-Crafts acylation. The presence of a fluorinated aromatic ring and a modifiable ester group makes it an attractive scaffold for the development of novel molecules in the pharmaceutical and material science sectors. Further research into its specific physical properties and biological activities is warranted to fully elucidate its potential.
References
- CAS 898792-76-2: Ethyl 4-fluoro-η-oxobenzeneoctanoate. (n.d.). Retrieved February 14, 2026, from a chemical supplier's website. (Note: A direct, stable URL for a specific supplier is not provided to maintain neutrality, but the CAS number can be used for searching on various chemical supplier websites).
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. (2013). Chinese Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Ali, B., et al. (2015). Synthesis, anticholinesterase and antioxidant potentials of ketoesters derivatives of succinimides: a possible role in the management of Alzheimer's. PMC. Retrieved February 14, 2026, from [Link]
- Identifying side products in Friedel-Crafts acylation of fluorobenzene. (n.d.). Benchchem. Retrieved February 14, 2026, from a relevant technical note on a chemical supplier's website.
-
Rojas-Duran, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. Retrieved February 14, 2026, from [Link]
Sources
- 1. Synthesis, anticholinesterase and antioxidant potentials of ketoesters derivatives of succinimides: a possible role in the management of Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of Substituted Phenyloctanoates
Abstract
Substituted phenyloctanoates (e.g., 4-nitrophenyl octanoate) serve as critical intermediates in organic synthesis and as chromogenic substrates in enzymatic assays (lipase/esterase activity). While often perceived as less hazardous than their parent phenols due to esterification, these compounds present a unique "Trojan Horse" toxicological risk. Their high lipophilicity facilitates rapid dermal absorption, followed by enzymatic or hydrolytic cleavage that releases cytotoxic substituted phenols systemically. This guide outlines the operational protocols required to mitigate these risks, focusing on hydrolysis prevention, permeation resistance, and specific waste management strategies.
Chemical Stability & Hazard Mechanism[1][2][3]
The Lipophilic Carrier Mechanism
The primary hazard of phenyloctanoates lies in their structure. The octanoate chain renders the molecule highly lipophilic (LogP > 3.0), allowing it to penetrate the stratum corneum and cellular membranes more efficiently than the free acid or phenol.
Once internalized or upon contact with moisture/esterases, the compound undergoes hydrolysis. This releases the substituted phenol (the toxophore) directly into the tissue.
Hydrolysis Pathway
The stability of these esters is moisture-dependent. Spontaneous hydrolysis occurs in humid environments or upon contact with mucosal surfaces, regenerating the corrosive and toxic phenol.
Figure 1: Mechanism of hydrolysis. The ester acts as a lipophilic carrier, delivering the toxic phenol moiety across biological barriers before cleavage.
Toxicological Profile & Risk Assessment
Comparative Toxicity
Researchers must treat the ester with the same level of precaution as the parent phenol.
-
Parent Phenol (e.g., 4-Nitrophenol): Causes methemoglobinemia, cyanosis, and confusion. Corrosive to eyes/skin.[1][2]
-
Octanoic Acid: Mild irritant; accumulation can cause mitochondrial dysfunction (uncoupling).
-
Intact Ester: Skin sensitizer (Category 1). May cause allergic dermatitis.
The "Delayed Burn" Phenomenon
Unlike free acids which cause immediate stinging, phenolic esters may anesthetize the skin locally (due to the phenol release). A researcher may absorb a lethal dose through the skin before feeling pain. Systemic toxicity (CNS depression, renal failure) can occur without severe surface burns.
| Parameter | Free Substituted Phenol | Phenyloctanoate Ester |
| Skin Penetration | Moderate | High (Lipophilic) |
| Warning Property | Immediate Pain/Burn | Delayed (Anesthetic) |
| Systemic Risk | High | High (Post-hydrolysis) |
| Sensitization | Low | High |
Operational Handling Protocols
Personal Protective Equipment (PPE)
Standard nitrile gloves are often insufficient for phenolic esters due to the solvent-like properties of the octanoate chain, which can swell nitrile and drag the phenol through.
-
Primary Barrier: Silver Shield® (Laminate) or Butyl Rubber gloves.
-
Splash Protection (Low Risk): Double-gloved Nitrile (minimum 5 mil) is acceptable only for momentary handling of solids. Change immediately upon contact.
-
Respiratory: Work must be performed in a certified chemical fume hood. If handling powders (e.g., 4-nitrophenyl octanoate), use a localized powder containment hood or N95 respirator to prevent inhalation of dust.
Storage & Stability
To prevent the formation of free phenol in the container:
-
Desiccation: Store under inert gas (Argon/Nitrogen) or in a desiccator.
-
Temperature: Refrigerate (2-8°C) to slow spontaneous hydrolysis.
-
Visual Check: Yellowing of the solid/liquid usually indicates the release of nitrophenol (or other chromogenic phenols), signaling degradation.
Decontamination Protocol (The PEG Method)
Water alone is ineffective for washing phenolic esters off the skin due to their low solubility.
-
Immediate Action: Do not scrub (increases absorption).
-
Solvent Wash: Use PEG-300 or PEG-400 (Polyethylene Glycol) or a mixture of PEG and methylated spirits. The PEG solubilizes the phenol/ester complex safely.
-
Rinse: Follow with copious water flushing for 15 minutes.
Experimental Workflow & Decision Tree
The following workflow ensures integrity of the compound and safety of the operator.
Figure 2: Operational decision tree for handling phenyloctanoates, emphasizing inspection for hydrolysis and dry spill cleanup.
Waste Management
Disposal of phenyloctanoates requires segregation from standard organic solvents.
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid) or strong bases (which accelerate hydrolysis and heat generation).[3]
-
Labeling: Label clearly as "Phenolic Waste" or "Toxic Esters." Even if the ester is intact, the waste stream is treated as if it contains free phenol.
-
Destruction: High-temperature incineration is the only approved method for complete destruction of the phenyl ring.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97416, 4-Nitrophenyl octanoate. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from [Link][4]
-
World Health Organization (WHO). (2000). Safety Evaluation of Phenol and Phenol Derivatives (WHO Food Additives Series 46). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Characterization of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate as a Novel In-Vitro Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key metabolic enzyme in the endocannabinoid system, responsible for the degradation of anandamide (AEA) and other fatty acid amides.[1][2] By hydrolyzing these signaling lipids, FAAH terminates their biological effects.[3] Pharmacological inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2] This makes FAAH a compelling therapeutic target for pain, inflammation, and various central nervous system disorders.[2][4]
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is a novel chemical entity whose biological activity has not been extensively characterized. Based on its structure—a long-chain keto-ester—we hypothesize that it may act as an inhibitor of FAAH, a serine hydrolase that recognizes long-chain lipid substrates.[2][4] This document provides a comprehensive guide for the in-vitro characterization of this compound, detailing protocols for its preparation, use in a biochemical FAAH inhibition assay, and a secondary cell-based assay to confirm its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the compound's physical and chemical properties is essential for designing robust and reproducible in-vitro assays.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁FO₃ | PubChem |
| Molecular Weight | 296.34 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for this class of compound |
| Solubility | Soluble in DMSO, Ethanol | Inferred from similar compounds[5] |
| Storage | Store at -20°C, protect from light | Standard for organic small molecules[6] |
Part 1: Biochemical Characterization of FAAH Inhibition
The primary assessment of the compound's activity is performed using a fluorometric biochemical assay. This assay directly measures the enzymatic activity of recombinant human FAAH and its inhibition by the test compound.
Principle of the Assay
The assay employs a synthetic, non-fluorescent substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[1][7] FAAH cleaves the amide bond of AAMCA, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC).[7][8] The rate of fluorescence increase is directly proportional to FAAH activity.[1] The presence of an inhibitor, such as this compound, reduces the rate of AMC generation, allowing for the determination of its inhibitory potency (IC₅₀).[1]
FAAH Signaling and Assay Principle
The diagram below illustrates the central role of FAAH in terminating anandamide signaling. The biochemical assay (right side) mimics this process by using a fluorogenic substrate that, when cleaved by FAAH, produces a measurable fluorescent signal. Inhibition of FAAH by the test compound blocks this signal generation.
Caption: Experimental workflow for the biochemical FAAH inhibition assay.
-
Assay Procedure (96-well plate format):
-
Add 50 µL of FAAH Assay Buffer to all wells.
-
Add 1 µL of the serially diluted compound, DMSO (vehicle control), or positive control inhibitor to the appropriate wells. This creates a 2X concentration of the inhibitor.
-
Add 50 µL of the FAAH Enzyme Working Solution to all wells except the "No Enzyme" control. Add 50 µL of Assay Buffer to the "No Enzyme" well.
-
Mix gently by tapping the plate. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme. [3] 5. Initiate the reaction by adding 100 µL of the AAMCA Substrate Working Solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes. [3]6. Data Analysis:
-
For each well, determine the reaction rate (slope) from the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 x (1 - (Rate_Sample - Rate_NoEnzyme) / (Rate_Vehicle - Rate_NoEnzyme))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Part 2: Cell-Based Assay for Target Engagement
To confirm that the compound can access and inhibit FAAH within a cellular environment, a secondary assay is crucial. This protocol uses a relevant cell line to measure the compound's effect on the downstream consequences of FAAH inhibition.
Principle of the Assay
Inhibition of FAAH in intact cells leads to an accumulation of endogenous substrates like anandamide. [1]This increase in anandamide can modulate downstream signaling pathways. [9][10]This assay will assess the compound's ability to inhibit FAAH in BV-2 microglial cells, which are known to express FAAH, by measuring changes in cell proliferation, a process influenced by endocannabinoid levels. [11][12]
Protocol 3: Cell Proliferation Assay (Ki67 Staining)
-
Objective: To determine if the compound affects the proliferation of BV-2 cells, consistent with FAAH inhibition.
-
Materials:
-
BV-2 microglial cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
URB597 (a known cell-permeable FAAH inhibitor) as a positive control [11] * Fixation and permeabilization buffers
-
Anti-Ki67 antibody (conjugated to a fluorophore)
-
Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope or high-content imager
-
-
Procedure:
-
Seed BV-2 cells into a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, URB597, or vehicle (DMSO) for 24 hours. [11] 3. After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with a buffer containing a mild detergent (e.g., 0.1% Triton X-100).
-
Incubate the cells with the anti-Ki67 antibody according to the manufacturer's protocol.
-
Wash the cells and apply the Hoechst stain to label all cell nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Use image analysis software to count the total number of nuclei (Hoechst positive) and the number of proliferating cells (Ki67 positive).
-
Calculate the proliferation index for each condition: (Number of Ki67+ cells / Total number of cells) x 100.
-
Compare the proliferation index of compound-treated cells to the vehicle control. A significant reduction in proliferation would be consistent with the effects of FAAH inhibition in this cell type. [11] Expected Results and Interpretation
-
A potent and specific FAAH inhibitor is expected to show a low nanomolar to micromolar IC₅₀ value in the biochemical assay. The cell-based assay should corroborate this finding, demonstrating a dose-dependent effect on a cellular process known to be modulated by FAAH activity.
| Assay Type | Parameter | Expected Result for a Potent Inhibitor |
| Biochemical Assay | IC₅₀ Value | Low nM to low µM range |
| Cell Proliferation | Proliferation Index | Dose-dependent decrease compared to vehicle |
References
-
Pacher, P., & Kunos, G. (2013). Anandamide receptor signal transduction. [Link]
-
Alm-Eldeen, A. A., et al. (2023). Anandamide's signaling pathways linked to vasorelaxation. ResearchGate. [Link]
-
Alhouayek, M., & Muccioli, G. G. (2014). Inactivation of Anandamide Signaling: A Continuing Debate. MDPI. [Link]
-
Melis, M., et al. (2013). Brain activity of anandamide: a rewarding bliss? PMC. [Link]
-
Cangelosi, B., et al. (2023). Fluorimetric Assay of FAAH Activity. PubMed. [Link]
-
Cangelosi, B., et al. (2023). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. [Link]
-
Maccarrone, M. (2020). Schematic of anandamide metabolic pathway. ResearchGate. [Link]
-
Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]
-
Postnov, A., et al. (2015). Kinetic modeling of Fatty Acid Amide Hydrolase (FAAH) enzyme occupancy after JNJ-42165279 inhibition based on 11C-MK-3168 PET imaging of human brain. Journal of Nuclear Medicine. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. ResearchGate. [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]
-
Labes, R., et al. (2015). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
-
Ahn, K., et al. (2007). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC. [Link]
-
Sugimoto, K., et al. (2018). Inhibition of Vascular Growth by Modulation of the Anandamide/Fatty Acid Amide Hydrolase Axis. PMC. [Link]
-
Ueda, N., et al. (2000). The fatty acid amide hydrolase (FAAH). PubMed. [Link]
-
Re, D. B., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. PMC. [Link]
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- 7. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
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Mastering Pharmaceutical Analysis: A Guide to High-Performance Liquid Chromatography Methods
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical chemistry within the pharmaceutical industry.[1][2][3] Its unparalleled ability to separate, identify, and quantify components of a mixture makes it an indispensable tool for ensuring the safety, efficacy, and quality of pharmaceutical products, from raw materials to finished dosage forms.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of HPLC methods, moving beyond mere procedural steps to elucidate the scientific rationale behind method development, validation, and application.
The Foundational Principle of HPLC in a Pharmaceutical Context
At its core, HPLC is a powerful separation technique where a liquid sample is injected into a column packed with a stationary phase, typically composed of fine particles.[1][2] A liquid mobile phase is then pumped through the column at high pressure, carrying the sample with it. The fundamental principle of separation lies in the differential interactions of the analyte molecules with the stationary and mobile phases.[4] Components that have a stronger affinity for the stationary phase will move through the column more slowly, while those with a higher affinity for the mobile phase will travel faster, resulting in their separation.[4] This process allows for the precise determination of the active pharmaceutical ingredient (API) and any impurities present.[5][6]
Strategic HPLC Method Development: A Scientifically-Driven Approach
Developing a robust and reliable HPLC method is a systematic process that requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography. The goal is to achieve a method that is specific, accurate, precise, and stability-indicating.
The Lifecycle of HPLC Method Development
The development process can be visualized as a cycle of optimization and verification, ensuring the final method is fit for its intended purpose.
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Synthesis of Substituted Phenyloctanoates: An Application Note and Protocol
This comprehensive guide provides detailed protocols and expert insights for the synthesis of substituted phenyloctanoates, a class of compounds with significant interest in materials science and as precursors for active pharmaceutical ingredients. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles and practical execution of multi-step organic synthesis.
Introduction: The Versatility of Phenyloctanoates
Substituted phenyloctanoates are valuable molecular scaffolds. The long alkyl chain imparts lipophilicity, while the substituted phenyl ring allows for fine-tuning of electronic and steric properties. This dual functionality makes them ideal candidates for applications ranging from liquid crystals to precursors for complex drug molecules. This guide will focus on a robust and widely applicable synthetic strategy: the acylation of an aromatic ring followed by reduction and subsequent esterification. We will use the synthesis of ethyl 4-octylbenzoate as a representative example to illustrate the practical application of these methods.
Synthetic Strategy Overview
The primary synthetic route detailed herein involves a three-step sequence:
-
Friedel-Crafts Acylation: Introduction of an octanoyl group onto a substituted benzene ring.
-
Carbonyl Reduction: Conversion of the resulting ketone to an alkyl chain via Clemmensen or Wolff-Kishner reduction.
-
Esterification: Formation of the final ethyl ester from the corresponding carboxylic acid.
An alternative, more direct approach utilizing cross-coupling reactions such as Suzuki or Negishi coupling will also be discussed, offering a convergent and often milder synthetic route.
Part I: Three-Step Synthesis of Ethyl 4-Octylbenzoate
This section provides a detailed, step-by-step protocol for the synthesis of ethyl 4-octylbenzoate, a representative, non-substituted phenyloctanoate. The principles and procedures can be readily adapted for various substituted starting materials.
Workflow Diagram
Caption: Overall workflow for the three-step synthesis of ethyl 4-octylbenzoate.
Step 1: Friedel-Crafts Acylation of Benzene to 1-Phenyloctan-1-one
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] In this step, benzene is acylated with octanoyl chloride using aluminum chloride as a Lewis acid catalyst to form the electrophilic acylium ion.[2]
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol 1: Synthesis of 1-Phenyloctan-1-one
Materials:
-
Benzene (anhydrous)
-
Octanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Safety Precautions:
-
Octanoyl chloride is corrosive, a lachrymator, and moisture-sensitive. It causes severe skin and eye burns.[3][4][5][6][7] Handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[5]
-
Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and an addition funnel.
-
In a fume hood, cautiously add anhydrous AlCl₃ (1.2 equivalents) to the reaction flask. Add anhydrous DCM to the flask to create a slurry.
-
Cool the flask in an ice-water bath to 0 °C.
-
Add benzene (1.0 equivalent) to the addition funnel, followed by octanoyl chloride (1.1 equivalents).
-
Add the benzene-octanoyl chloride mixture dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing a small amount of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-phenyloctan-1-one.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of 1-Phenyloctan-1-one to 4-Octylbenzoic Acid
The reduction of the carbonyl group to a methylene group can be achieved under acidic (Clemmensen reduction) or basic (Wolff-Kishner reduction) conditions. The choice of method depends on the presence of other functional groups in the molecule.[4][8] For substrates sensitive to strong bases, the Clemmensen reduction is preferred.[4]
A. Clemmensen Reduction
This method utilizes amalgamated zinc and concentrated hydrochloric acid to reduce the ketone.[8]
Reaction Mechanism: The exact mechanism is complex and occurs on the surface of the zinc.[8]
Protocol 2A: Clemmensen Reduction of 1-Phenyloctan-1-one
Materials:
-
1-Phenyloctan-1-one
-
Zinc dust
-
Mercury(II) chloride
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
Safety Precautions:
-
Mercury(II) chloride is highly toxic. Handle with extreme care, avoiding skin contact and inhalation.
-
Concentrated HCl is corrosive and releases noxious fumes. Work in a fume hood.
-
Zinc amalgam should be handled with care to avoid mercury exposure.[1]
Procedure:
-
Preparation of Zinc Amalgam: In a fume hood, stir zinc dust (4 equivalents) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, concentrated HCl, water, and a solution of 1-phenyloctan-1-one (1.0 equivalent) in toluene.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic environment.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain crude 4-octylbenzoic acid.
B. Wolff-Kishner Reduction
This reduction is performed under basic conditions using hydrazine hydrate and a strong base, typically potassium hydroxide.[4] It is suitable for substrates that are sensitive to strong acids.
Reaction Mechanism
Caption: Mechanism of Wolff-Kishner Reduction.
Protocol 2B: Wolff-Kishner Reduction of 1-Phenyloctan-1-one
Materials:
-
1-Phenyloctan-1-one
-
Hydrazine hydrate (80%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[9] Handle with extreme caution in a fume hood, wearing appropriate PPE.[9]
-
Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 1-phenyloctan-1-one (1.0 equivalent), diethylene glycol, hydrazine hydrate (3 equivalents), and potassium hydroxide (4 equivalents).
-
Heat the mixture to 130-140 °C for 1 hour.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reflux at this temperature for 3-4 hours.
-
Cool the reaction mixture, dilute with water, and acidify with concentrated HCl.
-
Extract the product with ether, wash the organic layer with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate to yield the crude 4-octylbenzoic acid.
Step 3: Fischer Esterification of 4-Octylbenzoic Acid to Ethyl 4-Octylbenzoate
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7]
Protocol 3: Synthesis of Ethyl 4-Octylbenzoate
Materials:
-
4-Octylbenzoic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-octylbenzoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ethyl 4-octylbenzoate by vacuum distillation or column chromatography.
Part II: Alternative Synthesis via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, offer a more convergent approach to the synthesis of substituted phenyloctanoates. These methods typically involve milder reaction conditions and can tolerate a wider range of functional groups.
A. Suzuki Coupling
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Workflow Diagram
Caption: Suzuki coupling approach to phenyloctanoates.
B. Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than the corresponding organoboron compound.
Workflow Diagram
Caption: Negishi coupling approach to phenyloctanoates.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| 1-Phenyloctan-1-one | C₁₄H₂₀O | 204.31 | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.93 (t, 2H), 1.73 (p, 2H), 1.32 (m, 8H), 0.88 (t, 3H) | 200.5, 137.0, 132.9, 128.6, 128.0, 38.6, 31.6, 29.4, 29.2, 24.3, 22.6, 14.1 |
| 4-Octylbenzoic Acid | C₁₅H₂₂O₂ | 234.33 | 8.05 (d, 2H), 7.27 (d, 2H), 2.66 (t, 2H), 1.62 (p, 2H), 1.29 (m, 10H), 0.88 (t, 3H) | 172.0, 149.5, 129.5, 128.8, 36.1, 31.9, 31.4, 29.5, 29.3, 29.2, 22.7, 14.1 |
| Ethyl 4-Octylbenzoate | C₁₇H₂₆O₂ | 262.39 | 7.95 (d, 2H), 7.23 (d, 2H), 4.36 (q, 2H), 2.64 (t, 2H), 1.61 (p, 2H), 1.40 (t, 3H), 1.29 (m, 10H), 0.88 (t, 3H) | 166.8, 149.0, 129.6, 128.5, 60.9, 36.0, 31.9, 31.4, 29.4, 29.2, 29.1, 22.7, 14.4, 14.1 |
Note: NMR data are predicted and may vary slightly based on experimental conditions and the specific substituted analogue being synthesized.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Octanoyl chloride, 99%. Retrieved from [Link]
-
Alfa Aesar. (2021). Safety Data Sheet: Octanoyl chloride. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). Octanoyl Chloride MSDS. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of ethyl benzoate. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
GeeksforGeeks. (2023). Clemmensen Reduction. Retrieved from [Link]
-
Himedia Laboratories. (n.d.). Safety Data Sheet: Zinc amalgam. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hydrazine SOP. Retrieved from [Link]
-
University of New Mexico. (n.d.). SOP for Hydrazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Modified Clemmensen Reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Zinc Amalgam. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]
-
NROChemistry. (n.d.). Clemmensen Reduction: Mechanism & Examples. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Studylib. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
SciSpace. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethylbenzoic acid, octyl ester - Optional[13C NMR]. Retrieved from [Link]
-
Filo. (2025). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Ethylbenzoic acid, octyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-ethylbenzoate. Retrieved from [Link]
-
Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Retrieved from [Link]
-
Glasp. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism | Video Summary and Q&A. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]
-
Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]
-
EPA. (n.d.). Ethyl 4-benzoylbenzoate Properties. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(benzoylamino)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-acetylbenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
RSC Education. (n.d.). Microscale preparation of ethyl benzoate. Retrieved from [Link]
-
YouTube. (2020). Esterification: Preparation of Ethyl benzoate. Retrieved from [Link]
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- 5. youtube.com [youtube.com]
- 6. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
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- 9. quora.com [quora.com]
Application Note: Advanced Sample Preparation Strategies for Volatile Organic Compounds (VOCs) in Pharmaceutical and Bioanalytical Matrices
Executive Summary
The analysis of Volatile Organic Compounds (VOCs) presents a unique thermodynamic challenge: the analyst must quantify analytes that are actively trying to escape the sample matrix. Unlike non-volatile small molecules, VOC recovery is governed less by solubility and more by liquid-gas partition coefficients (
This guide moves beyond basic "cookbooks" to provide a mechanistic understanding of VOC extraction. We focus on two dominant techniques: Static Headspace (HS-GC) for regulatory compliance (USP <467>) and Solid Phase Microextraction (SPME) for high-sensitivity biomarker profiling.
Part 1: The Thermodynamics of Extraction
To optimize sensitivity, one must manipulate the equilibrium between the sample matrix (liquid/solid) and the headspace (gas).
The Governing Equation
The concentration of analyte in the headspace (
Where:
- = Original concentration in the sample.[1]
-
= Partition coefficient (
). Goal: Lower this value. -
= Phase ratio (
). Goal: Minimize this value (usually).
Visualization: The Equilibrium Triad
The following diagram illustrates the dynamic equilibrium we aim to shift during sample preparation.
Figure 1: Mass transfer dynamics. In Static Headspace, we measure the Red node. In SPME, we measure the Yellow node, driving equilibrium further to the right.
Part 2: Static Headspace (HS-GC) – The Regulatory Standard
Static headspace is the workhorse for Residual Solvents (USP <467>) due to its robustness and automation. It relies on heating the sample until the headspace reaches equilibrium.[2]
Critical Quality Attributes (CQAs) for HS Prep
-
Phase Ratio (
): A common error is using too little sample. For a 20 mL vial, use 5 mL of sample ( ) rather than 1 mL ( ). A lower increases headspace concentration. -
Salting Out: Adding strong electrolytes (NaCl, Na₂SO₄) increases the ionic strength of the water, decreasing the solubility of organic polar compounds (lowering
).
Protocol 1: USP <467> Residual Solvent Analysis (Class 1 & 2)
Objective: Quantify toxic residual solvents in drug substances.[3][4][5]
| Solvent Class | Description | Examples | Limit (ppm) |
| Class 1 | Avoid. Carcinogenic/Hazardous.[3][4] | Benzene, Carbon Tetrachloride | 2 (Benzene) |
| Class 2 | Limit.[3][4][6] Non-genotoxic animal carcinogens.[3] | Methanol, Acetonitrile, Toluene | 3000 (MeOH), 410 (ACN) |
| Class 3 | Low toxicity. | Ethanol, Acetone | 5000 |
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare Stock Solutions of Class 1 and Class 2 mixtures in Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA). Note: DMSO is preferred for water-insoluble drug substances.
-
Dilute to working concentrations relative to the drug mass (e.g., if limit is 100 ppm, standard should match).
-
-
Sample Preparation (Water-Soluble Drugs):
-
Weigh 250 mg of drug substance into a 20 mL headspace vial .
-
Add 5.0 mL of organic-free water.
-
CRITICAL: Immediately crimp the cap with a PTFE-lined silicone septum. Do not delay, or highly volatile Class 1 solvents will be lost.
-
-
Sample Preparation (Water-Insoluble Drugs):
-
Weigh 250 mg of drug substance.
-
Add 5.0 mL of DMSO.
-
Crimp immediately.
-
-
HS-GC Parameters (Agilent/generic equivalent):
-
Incubation: 80°C for 60 minutes (Water) or 100°C for 60 minutes (DMSO).
-
Agitation: High (shaking speeds equilibrium).
-
Syringe/Loop Temp: 10°C above oven temp to prevent condensation.
-
Part 3: Solid Phase Microextraction (SPME) – Trace Analysis
While HS-GC samples a slice of the gas, SPME acts as a "chemical sponge," concentrating analytes onto a coated fiber. This is the gold standard for biomarker discovery and flavor profiling where ppt (parts-per-trillion) sensitivity is required.
Fiber Selection Guide
-
PDMS (Polydimethylsiloxane): Non-polar volatiles (Terpenes, BTEX).
-
PA (Polyacrylate): Polar semi-volatiles (Phenols).
-
DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS): The "Universal" fiber. Best for broad-spectrum VOC profiling (MW 40–275).
Protocol 2: High-Sensitivity Biomarker Profiling in Plasma
Objective: Extract trace VOC metabolites from human plasma.
Workflow Diagram:
Figure 2: The SPME operational sequence.[1] Step 3 is the critical timing step where equilibrium must be reached.
Step-by-Step Methodology:
-
Matrix Modification (The "Salting Out" Trick):
-
To a 10 mL headspace vial, add 2 mL of plasma.
-
Add 0.5 g of NaCl (Saturation). Why? This disrupts the hydration shell of proteins and polar analytes, forcing VOCs into the headspace.
-
Optional: Add 10 µL of Internal Standard (e.g., Toluene-d8).
-
-
Incubation:
-
Heat sample to 40°C for 10 minutes with agitation (500 rpm).
-
Note: Do not exceed 60°C for plasma, or proteins will denature/coagulate unpredictably, trapping VOCs.
-
-
Extraction:
-
Insert the SPME fiber (DVB/CAR/PDMS) into the headspace (do not touch the liquid).
-
Expose fiber for 30 minutes at 40°C.
-
-
Desorption:
-
Retract fiber and insert into GC inlet (Splitless mode).
-
Desorb at 250°C for 2 minutes.
-
Part 4: Advanced Troubleshooting & Integrity
The Protein Binding Problem
In blood/plasma analysis, hydrophobic VOCs bind to albumin. Simple heating is often insufficient to release them.
Advanced Protocol: Chemical Denaturation For difficult matrices (Whole Blood), use a Chaotropic Agent .
-
Add Urea (approx. 2.5M final concentration) to the sample.
-
Result: Urea unfolds the proteins, releasing bound VOCs; Salt pushes them into the headspace. This combination yields 2-3x higher sensitivity than heat alone [4].
System Suitability Checklist
-
Carryover: Run a blank fiber/vial between high-concentration samples. SPME fibers have a "memory" effect.
-
Leak Check: If area counts drop, check the septum integrity. A pierced septum leaks volatiles rapidly once pressurized.
References
-
Pawliszyn, J. (2000).[9] Theory of Solid-Phase Microextraction.[8][9][10] Journal of Chromatographic Science, 38(7), 270–278. [Link]
-
Agilent Technologies. (2021).[8] Use of Salt to Increase Analyte Concentration in SPME Headspace Applications.[7][8][11][12] Application Note 5994-3584EN. [Link]
-
Lee, J., et al. (2022). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.[13] Molecules, 27(19), 6523. [Link]
Sources
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- 3. scispec.co.th [scispec.co.th]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
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- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ortho-Substituted Phenyl Ketones
Welcome to the technical support center for the synthesis of ortho-substituted phenyl ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving efficient and selective ortho-acylation of aromatic rings. The inherent steric and electronic challenges of introducing an acyl group adjacent to an existing substituent require carefully considered strategies.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic endeavors.
Strategy Selection: Choosing Your Pathway to Ortho-Acylation
The optimal method for synthesizing an ortho-substituted phenyl ketone is highly dependent on the nature of the substituent already on the aromatic ring. The flowchart below provides a general decision-making framework.
Caption: Decision tree for selecting a synthetic strategy.
Section 1: Troubleshooting Classical Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis.[1][2] However, its application for creating sterically hindered ortho-substituted ketones is fraught with challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation yielding the para-isomer almost exclusively, with little to no ortho-product?
A1: This is the most common challenge and is primarily due to steric hindrance.[3] The mechanism involves the formation of a bulky acylium ion-Lewis acid complex (R-CO+ • AlCl₃). This large electrophile experiences significant steric repulsion from the substituent already present at the ortho-position. The para-position is electronically activated (for ortho, para-directing groups) but sterically much more accessible, thus leading to preferential attack at that site.[3][4] For example, in the acylation of toluene, substitution occurs almost entirely at the 4-position because the incoming acyl group is too bulky to fit next to the methyl group.[3]
Q2: My starting material has an amino (-NH₂) or hydroxyl (-OH) group, and the Friedel-Crafts reaction is failing completely. What's happening?
A2: You are observing a fundamental limitation of the Friedel-Crafts reaction. The lone pairs on the nitrogen or oxygen atoms of these groups are Lewis basic. They will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃).[5] This interaction forms a stable complex, which has two detrimental effects:
-
Catalyst Deactivation: The Lewis acid is sequestered by the substituent and is no longer available to activate the acylating agent.[5] This is why more than a stoichiometric amount of the catalyst is often required even for less basic substrates.[5][6]
-
Ring Deactivation: The complexation places a positive charge on the heteroatom, transforming the activating -NH₂ or -OH group into a powerful deactivating group via the inductive effect. This makes the aromatic ring electron-poor and highly resistant to electrophilic attack.[5]
Q3: How can I overcome the issues with -NH₂ and -OH groups in Friedel-Crafts acylation?
A3: The most effective strategy is to use a protecting group .
-
For Amino Groups: The highly basic amino group can be converted into a less basic amide (e.g., an acetamide) through acetylation.[5] This reduces the nitrogen's interaction with the Lewis acid, allowing the acylation to proceed. The protecting group can be removed by hydrolysis in a subsequent step.[5]
-
For Hydroxyl Groups: The -OH group can be protected as an ester (e.g., acetate). This leads directly to an alternative and often superior method: the Fries Rearrangement , which is discussed in the next section.
Q4: I'm observing a complex mixture of products and low yield even when some ortho-product is formed. How can I optimize the reaction?
A4: Low yields and side products can stem from several factors.[7]
-
Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents to prevent catalyst deactivation.[5]
-
Reaction Temperature: Friedel-Crafts reactions can be exothermic. Insufficient cooling can lead to side reactions and decomposition. Conversely, a temperature that is too low may stall the reaction. Temperature screening is crucial.
-
Stoichiometry of Catalyst: As the ketone product can also complex with the Lewis acid, at least one equivalent of the catalyst is typically required.[6][8] For substrates with other Lewis basic sites, more than one equivalent is necessary.
Section 2: The Fries Rearrangement for Ortho-Hydroxyaryl Ketones
The Fries rearrangement is a powerful method for converting phenolic esters into hydroxyaryl ketones, often providing a reliable route to ortho-acylated phenols.[9][10] The reaction involves an intramolecular or intermolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[10][11]
Caption: Ortho vs. Para selectivity in the Fries Rearrangement.
Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity of the Fries rearrangement to favor the ortho-isomer?
A1: Temperature is the most critical factor influencing the ortho/para product ratio.[10]
-
High Temperatures (typically >100 °C): Favor the formation of the ortho-isomer. This is often considered the kinetically controlled product.
-
Low Temperatures (typically <60 °C): Favor the formation of the para-isomer, which is generally the more thermodynamically stable product.
Solvent choice can also play a role. Non-polar solvents tend to favor the ortho product, as they promote an intramolecular rearrangement mechanism.
Q2: My Fries rearrangement is giving a low yield. What are the common pitfalls?
A2: Low conversion can be attributed to several factors:
-
Catalyst Quality: Similar to Friedel-Crafts, the Lewis acid catalyst (AlCl₃, BF₃, TiCl₄, etc.) must be anhydrous and highly active.[8][9]
-
Stoichiometry: A stoichiometric amount of the Lewis acid is required because it complexes with both the starting ester and the product ketone.
-
Substrate Decomposition: Some phenolic esters or products can be sensitive to the strong Lewis acids and high temperatures, leading to charring or the formation of tars. Consider using a milder Lewis acid or exploring the photo-Fries rearrangement, which is performed with UV light and without a catalyst.[9]
Q3: Are there greener alternatives to traditional Lewis acids like AlCl₃?
A3: Yes, environmental concerns over corrosive and hazardous Lewis acids have driven the development of alternatives. p-Toluenesulfonic acid (PTSA), a biodegradable and stable solid acid, has been shown to be an efficient catalyst for the Fries rearrangement, giving good conversion and high selectivity for the ortho-product.[6][8] Heteropoly acids supported on silica have also been reported as effective solid acid catalysts.[9]
Protocol: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
This protocol is adapted from established procedures and is provided for illustrative purposes.[8][10] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a thermometer.
-
Reagents: In the flask, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Addition: Slowly add phenyl acetate (1.0 equivalent) to the AlCl₃ at room temperature. The mixture will become warm and form a paste.
-
Reaction: Heat the reaction mixture to 160-165 °C in an oil bath. The mixture will become a dark, mobile liquid. Maintain this temperature for 15-20 minutes.
-
Quenching: Allow the flask to cool to room temperature. Very cautiously and slowly, quench the reaction by adding crushed ice, followed by dilute hydrochloric acid (e.g., 5 M HCl) to hydrolyze the aluminum complexes. This step is highly exothermic.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography to yield 2'-hydroxyacetophenone.
Section 3: Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a highly regioselective and powerful strategy for functionalizing the ortho-position of an aromatic ring.[12] The method relies on a "Directed Metalation Group" (DMG) on the ring, which coordinates to an organolithium base (like n-BuLi) and directs deprotonation exclusively at the adjacent ortho-position.[12][13] The resulting aryllithium intermediate is then quenched with an acylating electrophile.
Frequently Asked Questions (FAQs)
Q1: What makes a good Directed Metalation Group (DMG)?
A1: A good DMG is a functional group containing a heteroatom (typically O, N, or S) that can act as a Lewis base to coordinate the lithium from the organolithium reagent.[12] This coordination increases the kinetic acidity of the ortho-protons, facilitating their removal. The directing ability of various DMGs has been studied extensively.
| DMG Strength | Examples |
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂, -Oxazoline |
| Moderate | -OMe, -NR₂, -CF₃ |
| Weak | -F, -Cl, -CH₂NR₂ |
Table based on information from Organic Chemistry Portal.[13]
Q2: My DoM reaction is failing. The starting material is recovered after quenching. What went wrong?
A2: This is a common issue, usually pointing to one of three problems:
-
Insufficiently Strong Base: The pKa of the ortho-proton must be lower than that of the conjugate acid of the base. For most DMGs, n-butyllithium (n-BuLi) is sufficient. However, for weaker DMGs or more acidic starting materials, a stronger base like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) may be required.[14]
-
Reaction Conditions: DoM reactions require strictly anhydrous and inert conditions (N₂ or Ar atmosphere). Traces of water or oxygen will rapidly quench the organolithium reagent and the aryllithium intermediate.
-
Temperature: Lithiation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition or undesired rearrangements.
Q3: I'm observing an unexpected product, a salicylic amide derivative, instead of my ketone. Why?
A3: You are likely observing an anionic Fries rearrangement .[14] This is a known side reaction, particularly when using O-aryl carbamates (-OCONR₂) as the DMG. If the reaction temperature is allowed to rise above approximately -60 °C, the carbamoyl group can migrate from the oxygen to the ortho-lithiated carbon.[15] To avoid this, it is critical to maintain a low temperature throughout the lithiation and quenching steps.
Section 4: Modern Palladium-Catalyzed Ortho-Acylation
Recent advances in organometallic chemistry have introduced powerful palladium-catalyzed methods for direct C-H acylation. The Catellani reaction, for example, uses a palladium/norbornene cooperative catalytic system to achieve highly regioselective ortho-functionalization of aryl halides.[16][17]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a Pd-catalyzed method over DoM or Friedel-Crafts?
A1: Palladium-catalyzed C-H activation strategies offer several key advantages:
-
Functional Group Tolerance: These reactions often proceed under milder conditions than classical methods and can tolerate a wider range of functional groups, eliminating the need for extensive protecting group manipulations.
-
No Need for Strong Bases: They avoid the use of pyrophoric and highly basic organolithium reagents, making them safer and more scalable.
-
Novel Reactivity: They enable the synthesis of complex, polysubstituted aromatics that are difficult to access through other means by allowing for sequential functionalization at both the ortho and ipso positions of an aryl halide.[17]
Q2: My Pd-catalyzed acylation is not working. What are some key parameters to investigate?
A2: The success of these reactions hinges on the interplay of several components.
-
Ligand Choice: The ligand on the palladium catalyst is crucial for its stability and reactivity.
-
Acylating Agent: A variety of acyl sources can be used, including acyl chlorides, anhydrides, and activated esters.[16][18] The choice of agent can significantly impact reaction efficiency.
-
Additives: Some variations of these reactions require specific additives, such as a copper co-catalyst (e.g., CuI), to facilitate key steps like the cleavage of the C(O)-N bond in imide-based acylating agents.[17]
-
Solvent and Atmosphere: As with many catalytic systems, ensuring anhydrous solvents and an inert atmosphere is critical to prevent catalyst deactivation.
References
-
ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement . [Link]
-
Der Pharma Chemica. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's . [Link]
-
Journal of Chemical and Pharmaceutical Research. Solvent free synthesis of p-hydroxyacet . [Link]
-
PubMed. Palladium-Catalyzed Catellani ortho-Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones . [Link]
-
Wikipedia. Directed ortho metalation . [Link]
-
ResearchGate. Directed ortho lithiation general mechanism . [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM) . [Link]
-
Andrew G. Myers Research Group, Harvard University. Directed Ortho Metalation . [Link]
-
Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions . [Link]
-
University of Wisconsin-Madison. Directed (ortho) Metallation . [Link]
-
Semantic Scholar. Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs . [Link]
-
ResearchGate. ortho‐Alkylation of phenols and aniline with unactivated alkenes . [Link]
-
MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs . [Link]
-
Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation . [Link]
-
ACS Publications. Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group . [Link]
-
National Institutes of Health. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols . [Link]
-
JoVE. Directing and Steric Effects in Disubstituted Benzene Derivatives . [Link]
-
Royal Society of Chemistry. Catalytic versus stoichiometric reagents as a key concept for Green Chemistry . [Link]
-
ResearchGate. Ortho CH Acylation of Aryl Iodides by Palladium/Norbornene Catalysis . [Link]
-
ResearchGate. ortho‐Acylation of Aryl Iodides Enabled with Imides via Palladium/Norbornene/CuI Catalysis . [Link]
- Google Patents.
-
Royal Society of Chemistry. A practical ortho-acylation of aryl iodides enabled by moisture-insensitive activated esters via palladium/norbornene catalysis . [Link]
-
National Institutes of Health. Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines . [Link]
-
Academic Journal of Life Sciences. Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester . [Link]
-
Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction . [Link]
-
ResearchGate. Synthesis of ortho-Hydroxyacetophenone Derivatives from Baylis—Hillman Acetates . [Link]
-
Chemguide. Friedel-Crafts reactions of benzene and methylbenzene . [Link]
-
ResearchGate. Synthesis of aminoacetophenone from acetophenone . [Link]
-
Organic Syntheses. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes . [Link]
-
National Institutes of Health. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions . [Link]
-
ResearchGate. Discontinuous two step flow synthesis of m-aminoacetophenone . [Link]
-
ResearchGate. A practical: Ortho-acylation of aryl iodides enabled by moisture-insensitive activated esters via palladium/norbornene catalysis . [Link]
-
Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides . [Link]
-
PubMed. Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis . [Link]
-
ACS Publications. Harnessing Cooperative Hydrogen-Atom Transfer and Nitrene-Primed Radical–Polar Crossover for Asymmetric C–H Amidation of α-Amino Carbonyls . [Link]
-
Royal Society of Chemistry. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings . [Link]
-
Waseda University. A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis . [Link]
-
National Council of Educational Research and Training. Amines . [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. Directed Ortho Metalation [organic-chemistry.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Catellani ortho-Acylation Reaction: An Efficient and Regiospecific Synthesis of Diaryl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A practical ortho-acylation of aryl iodides enabled by moisture-insensitive activated esters via palladium/norbornene catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Modern Fluorination Reagents: A Comparative Benchmark Guide
Executive Summary
For decades, the conversion of alcohols to alkyl fluorides (deoxyfluorination) has been dominated by aminosulfuranes like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor .[1][2] While effective, these reagents present severe process hazards—specifically explosive thermal decomposition and shock sensitivity—and often suffer from poor chemoselectivity (elimination side-products).[3]
This guide benchmarks two "modern standard" alternatives that have matured into reliable reagents for medicinal chemistry and process development:
-
PyFluor (2-pyridinesulfonyl fluoride): The cost-effective, thermally stable workhorse for general aliphatic fluorination.[1]
-
PhenoFluor (1,3-bis(2,6-diisopropylphenyl)-2,2-difluoro-2,3-dihydro-1H-imidazole): The premium problem-solver for late-stage functionalization and difficult substrates.[4]
Key Takeaway: Switch to PyFluor for routine primary/secondary alcohol fluorination to eliminate explosion risks. Reserve PhenoFluor for late-stage, complex scaffolds where DAST fails due to elimination or functional group incompatibility.[3]
The Safety & Stability Benchmark
The primary driver for adopting new fluorinating agents is safety. Traditional reagents like DAST possess S-N bonds that are energetically unstable. Modern agents utilize stable sulfonyl or imidazolium frameworks.
Table 1: Thermal Stability Profile (DSC Data)
| Reagent | Structure Class | Decomposition Onset ( | Exotherm Energy | Safety Classification |
| DAST | Aminosulfurane | ~140 °C | ~1100 J/g (Violent) | Explosive / Shock Sensitive |
| Deoxo-Fluor | Aminosulfurane | ~160 °C | ~900 J/g | High Hazard |
| PyFluor | Sulfonyl Fluoride | > 300 °C | Negligible | Stable / Non-Explosive |
| PhenoFluor | Imidazolium | ~213 °C | Moderate | Stable solid |
Scientist's Note: The
of DAST is deceptively high; its autocatalytic decomposition can trigger at much lower temperatures during scale-up. PyFluor's stability allows it to be stored on a benchtop for months without titer loss, whereas DAST requires freezer storage and rigorous moisture exclusion.
Mechanistic Insight & Selectivity
Understanding why these reagents perform differently is crucial for substrate selection.
-
DAST Mechanism: Reacts with alcohol to form an alkoxyaminosulfur difluoride intermediate.[5] This intermediate is highly prone to
elimination because the byproduct (HF/amine) acts as a base, leading to olefin formation instead of the desired fluoride. -
PyFluor Mechanism: Activates the alcohol via a sulfonate ester.[5] The reaction requires an exogenous base (DBU/MTBD), which buffers the system. The leaving group is a stable sulfonate, and the fluoride source is nucleophilic, favoring
substitution over elimination.
Diagram 1: Mechanistic Divergence (PyFluor vs. DAST)
Caption: DAST pathways often diverge toward elimination due to internal base generation. PyFluor enforces an SN2 manifold via stable sulfonate intermediates.
Performance Comparison (Experimental Data)
The following data aggregates results from comparative studies on secondary alcohols (e.g., Citronellol derivatives and Steroids), which are the "stress test" for elimination.
Table 2: Yield & Selectivity on Secondary Alcohols
| Substrate Type | DAST Yield | PyFluor Yield | PhenoFluor Yield | Notes |
| Simple 2° Alcohol (e.g., 2-octanol) | 45-60% | 85-92% | 80-90% | DAST gives ~30% olefin. |
| Allylic Alcohol | 30% (Complex mix) | 75% | 70% | PyFluor prevents allylic transposition. |
| Sterically Hindered (e.g., Menthol) | <10% | 40% | 85% | PhenoFluor excels at "hard" nucleophilic displacements. |
| Late-Stage Drug (Complex Polyol) | 0% (Decomp) | 20% | 70% | PhenoFluor tolerates amines/heterocycles better. |
Experimental Protocols
Protocol A: General Deoxyfluorination with PyFluor
Best for: Primary/Secondary alcohols, gram-scale synthesis, cost-sensitive projects.
Reagents:
-
Substrate (1.0 equiv)
-
PyFluor (1.2 equiv) [Commercially available or synth from 2-pyridinesulfonyl chloride]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)
-
Solvent: Toluene (preferred) or THF.
Workflow:
-
Setup: Charge a round-bottom flask with the alcohol substrate and PyFluor in Toluene (0.5 M concentration). Note: No need for a glovebox; PyFluor is air-stable.
-
Addition: Add DBU slowly via syringe at room temperature (23 °C).
-
Observation: The solution may turn slightly yellow; this is normal.
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC or LCMS.
-
Optimization: If conversion is slow, heat to 40–60 °C. PyFluor is thermally stable enough to handle this heating safely.
-
-
Workup: Quench with dilute aqueous HCl (to protonate DBU and remove pyridine byproducts). Extract with EtOAc.
-
Purification: Silica gel chromatography.
Protocol B: Late-Stage Fluorination with PhenoFluor
Best for: Valuable intermediates, substrates prone to elimination, phenols.
Reagents:
-
Substrate (1.0 equiv)
-
PhenoFluor (1.2 equiv)
-
CsF (2.0 equiv) - Crucial for driving the reaction in difficult cases.
Workflow:
-
Setup: In a vial (glovebox preferred for PhenoFluor solid handling to prevent hydrolysis to urea), combine Substrate, PhenoFluor, and CsF.
-
Reaction: Seal the vial and heat to 80–100 °C for 2–4 hours.
-
Scientist's Note: Unlike PyFluor, PhenoFluor often requires heat to overcome the activation barrier of the bulky imidazolium intermediate.
-
-
Workup: Cool to RT. Filter through a celite pad to remove Cs salts.
-
Purification: Concentrate and purify via column chromatography.
Decision Matrix
Use this logic flow to select the correct reagent for your synthesis.
Caption: Selection logic minimizing cost while maximizing success probability.
References
-
PyFluor Discovery & Scope: Nielsen, M. K.; Ugaz, C. R.; Li, W.; Doyle, A. G. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[6][8][9][10][11] J. Am. Chem. Soc. 2015 , 137, 9571–9574.[8][9][10][11] [11]
-
PhenoFluor for Phenols: Tang, P.; Wang, W.; Ritter, T. Deoxyfluorination of Phenols.[1][7][12][13] J. Am. Chem. Soc. 2011 , 133, 11482–11484.[7][12]
-
PhenoFluor for Aliphatic Alcohols: Sladojevich, F.; Arlow, S. I.; Tang, P.; Ritter, T. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.[12] J. Am. Chem. Soc. 2013 , 135, 2470–2473.
-
General Review of Fluorination: Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. 2018 , 61, 5822–5880.
Sources
- 1. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 2. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
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- 7. Deoxyfluorination of Phenols [organic-chemistry.org]
- 8. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 10. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. PhenoFluor™ - Wordpress [reagents.acsgcipr.org]
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Friedel-Crafts Modulation: A Comparative Guide to Activating vs. Deactivating Group Effects
Executive Summary
In drug discovery and industrial synthesis, the Friedel-Crafts (FC) reaction remains the premier method for forming
The Core Conflict:
-
EDGs (e.g., -OMe, -R): Accelerate reaction rates but suffer from polyalkylation and regioselectivity issues (ortho/para mixtures).
-
EWGs (e.g., -NO₂, -COR): Suppress electrophilic attack, often leading to reaction failure or requiring superacidic conditions.
-
The Amine Exception: While amines are strong EDGs, they fail in FC reactions due to Lewis acid complexation, effectively becoming deactivating groups.[1]
Mechanistic Divergence: The Sigma Complex
The disparity in performance stems from the stability of the arenium ion (sigma complex) intermediate.
Electronic Impact on the Transition State
The rate-determining step in FC reactions is the attack of the aromatic
-
Activating Groups: Stabilize the positive charge on the sigma complex via resonance or induction, lowering the activation energy (
). -
Deactivating Groups: Destabilize the positive charge, significantly raising
.
Visualization: Reaction Coordinate Landscape
The following diagram illustrates the kinetic divergence between activated and deactivated substrates.
Figure 1: Kinetic pathways showing the lowered activation energy for activated substrates vs. the barrier for deactivated ones.
Comparative Performance Analysis
The following data consolidates experimental trends observed in standard Lewis Acid (
Substrate Reactivity & Limitations Matrix[2]
| Substrate Class | Representative Group | Relative Rate ( | Major Limitation | Catalyst Requirement |
| Strongly Activated | Anisole (-OMe) | Polyalkylation & Regio-scrambling | Mild (Catalytic | |
| Moderately Activated | Toluene (-Me) | ~25 | Polyalkylation (Product is more reactive) | Standard ( |
| Weakly Deactivated | Chlorobenzene (-Cl) | ~0.1 | Slow kinetics; requires heat | Stoichiometric ( |
| Strongly Deactivated | Nitrobenzene (-NO₂) | Inert (Used as solvent) | Superacid / None | |
| "False" Activated | Aniline (-NH₂) | Catalyst Poisoning (Complexation) | Protection required (e.g., Acetamide) |
The Polyalkylation Paradox (EDG Specific)
In FC Alkylation , the product (alkylbenzene) is more nucleophilic than the starting material because alkyl groups are EDGs.
-
Result: The reaction does not stop at mono-substitution.
-
Data: Alkylation of benzene with
typically yields a mixture of Toluene (40%), Xylene (30%), and higher polymethylbenzenes unless benzene is used in large excess.
The "Inertness" Barrier (EWG Specific)
In FC Acylation , the product (aryl ketone) is less nucleophilic than the starting material because the acyl group is a strong EWG.
-
Result: The reaction stops cleanly at mono-substitution.
-
Limitation: If the starting ring already possesses a group like
or , the ring is too electron-deficient to attack the acylium ion.
Experimental Protocols
Below are two distinct protocols demonstrating the operational differences required for activated vs. deactivated systems.
Protocol A: Controlled Acylation of Activated Substrate (Anisole)
Target: 4-Methoxyacetophenone
-
Rationale: Anisole is highly reactive. Mild conditions prevent demethylation or polymerization.
-
Mechanism: Kinetic control favors para substitution.
-
Reagents: Anisole (10 mmol), Acetic Anhydride (11 mmol), Iodine (Catalytic, 10 mol%) or
. -
Setup: Flame-dried RBF,
atmosphere. -
Procedure:
-
Mix Anisole and Acetic Anhydride in DCM (0°C).
-
Add catalyst slowly. Exotherm is expected.
-
Stir at RT for 1-2 hours.
-
-
Workup: Quench with
(if Iodine used) or dilute HCl. Extract with DCM. -
Expected Yield: 90-95% (Mono-acylated).
Protocol B: Forcing Acylation of Deactivated Substrate (Chlorobenzene)
Target: 4-Chloroacetophenone
-
Rationale: Halogens deactivate the ring inductively. Reaction requires a strong Lewis acid in stoichiometric amounts to generate a "supersaturated" electrophile concentration.
-
Reagents: Chlorobenzene (Solvent/Substrate), Acetyl Chloride (1.0 equiv),
(1.2 equiv). -
Setup: Reflux condenser, drying tube (
). -
Procedure:
-
Place pulverized anhydrous
in flask. -
Add Chlorobenzene (excess acts as solvent).
-
Add Acetyl Chloride dropwise at RT.
-
Critical Step: Heat to reflux (80-100°C) for 4-6 hours. Evolution of HCl gas indicates reaction progress.
-
-
Workup: Pour onto crushed ice/HCl (to break the strong ketone-
complex). -
Expected Yield: 60-75% (Para-isomer dominant due to sterics).
Decision Workflow for Optimization
Use this logic flow to select the correct methodology for your substrate.
Figure 2: Strategic decision tree for selecting Friedel-Crafts conditions based on substrate electronics.
Troubleshooting & Modern Alternatives
The "Amine" Problem
Observation: Aniline does not undergo FC alkylation despite being electron-rich.
Cause: The lone pair on Nitrogen attacks
Modern Catalysts for Deactivated Systems
When traditional
-
Metal Triflates (
): Lanthanide triflates (e.g., ) are water-tolerant and can catalyze acylation of deactivated aromatics at high temperatures without stoichiometric waste. -
Zeolites (H-Beta, H-Y): Solid acid catalysts allow for high-temperature vapor-phase alkylation, often overcoming the activation barrier of deactivated substrates like chlorobenzene.
References
-
Friedel-Crafts Alkylation Mechanism & Kinetics. Master Organic Chemistry. [Link]
-
Activating and Deactivating Groups in EAS. Master Organic Chemistry. [Link]
-
Friedel-Crafts Reactions: Acylation and Alkylation. Chemistry LibreTexts. [Link]
-
Mechanisms of Catalyst Deactivation (Poisoning by Amines). SciSpace / Applied Catalysis A. [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate
[1][2][3]
Executive Summary & Chemical Safety Profile
Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is a fluorinated aromatic keto-ester commonly used as an intermediate in the synthesis of pharmaceutical compounds (e.g., histone deacetylase inhibitors).[1][2][3] Its disposal requires strict adherence to halogenated waste protocols due to the stability of the carbon-fluorine (C-F) bond and the potential for hydrofluoric acid (HF) generation during thermal destruction.[1][2][3]
This guide moves beyond generic safety advice, providing a self-validating workflow for the segregation, containment, and destruction of this specific fluorinated intermediate.
Chemical Identity & Hazard Analysis
| Property | Specification | Operational Implication |
| Chemical Structure | Ethyl ester w/ fluorophenyl ketone | Halogenated Organic : Must be segregated from general organic solvents.[1][2][3][4][5] |
| Predicted Hazards | Irritant (Skin/Eye/Resp), H315, H319, H335 | Requires full PPE (Nitrile gloves, safety goggles) during handling. |
| Combustibility | Flash Point > 110°C (Predicted) | Class IIIB Combustible Liquid.[2][3] Not a high flammability risk, but fuel for fire.[2][3] |
| Reactivity | Stable under normal conditions | Avoid strong oxidizers and strong bases (hydrolysis risk).[2][3] |
| Waste Code | Halogenated Organic (Non-RCRA Listed, but Characteristic) | DO NOT mix with non-halogenated waste streams (e.g., Acetone/Ethanol waste).[3] |
Pre-Disposal Logistics: The Segregation Imperative
The Critical Failure Point: The most common error in disposing of fluorinated esters is mixing them with general non-halogenated organic waste.[2][3]
-
Why it fails: Standard incinerators for non-halogenated waste lack the acid scrubbers necessary to neutralize the HF gas produced when the fluorine atom is mineralized.[2][3] This damages equipment and violates emissions standards.[2][3]
-
The Solution: Strict segregation into "Halogenated Waste" streams.[2][3]
Container Selection & Compatibility
Step-by-Step Disposal Workflow
This protocol ensures compliance with EPA (US) and REACH (EU) standards for halogenated organic compounds.[2][3]
Phase 1: Waste Characterization & Collection
-
Quarantine: Isolate the waste material. Do not pour down the drain.
-
Dilution (If necessary): If the compound is in a reactive mixture, quench any unreacted reagents first. If pure, dissolve in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane) if liquid waste bulking is required, or keep as a solid/neat liquid.[3]
-
Transfer: Pour into the designated Halogenated Waste Carboy .
Phase 2: Labeling & Documentation
Standard "Hazardous Waste" labels are insufficient.[2][3] You must add specific metadata to ensure downstream safety.[2][3][6]
-
Required Label Tags:
Phase 3: Final Destruction (Off-Site)[1][2][3]
-
Method: High-Temperature Incineration (1100°C+) with Caustic Scrubbing.[1][2][3]
-
Mechanism:
[1][2] -
Verification: Confirm your waste contractor (e.g., Veolia, Clean Harbors) classifies the container under a profile for "Halogenated Organics" or "Fluorinated Compounds."[3]
Visual Workflow: Disposal Decision Tree
Figure 1: Logic flow for the segregation and packaging of fluorinated ester waste.[1][2][3]
Spill Response Protocol
In the event of an accidental release in the laboratory, follow this precise sequence to minimize exposure and environmental impact.
Immediate Actions
-
Evacuate & Ventilate: Clear the immediate area.[2][3] If the spill is >100mL and outside a fume hood, evacuate the lab.
-
PPE Upgrade: Don double nitrile gloves, lab coat, and safety goggles.[2][3] If aerosolized, use a half-mask respirator with organic vapor cartridges.[1][2][3]
-
Containment: Use Universal Absorbent Pads or Vermiculite .[2][3]
-
Cleanup:
Visual Workflow: Spill Management
Figure 2: Operational response flow for laboratory spills of this compound.
Regulatory & Compliance Framework
Adherence to these codes ensures your facility passes HSE audits.
| Regulation | Code/Standard | Applicability |
| EPA (RCRA) | D001 (Ignitable - if liquid) | Applicable if the formulation has a flash point <60°C (Unlikely for pure ester, check solvent).[1][2][3] |
| EPA (RCRA) | Halogenated Organic Compounds (HOCs) | While not always a specific "Listed" waste (F-code), it triggers "Land Ban" restrictions (40 CFR 268) requiring incineration.[1][2][3] |
| DOT (Transport) | UN 3082 (Environmentally Hazardous Substance, Liquid, N.O.S.) | Likely classification for bulk transport due to aquatic toxicity potential of fluorinated aromatics.[2][3] |
| EU Waste Framework | EWC 07 05 03 * | "Organic halogenated solvents, washing liquids and mother liquors."[2][3] |
References
-
National Center for Biotechnology Information (NCBI). (2023).[2][3] PubChem Compound Summary for Ethyl 8-(2,4-difluorophenyl)-8-oxooctanoate (Analog). Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2][3] Land Disposal Restrictions for Halogenated Organic Compounds (40 CFR Part 268).[2][3] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2023).[2][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). (2023).[2][3] Guidance on the classification and labelling of titanium dioxide and fluorinated compounds. Retrieved from [Link]
Sources
- 1. Ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate | C23H36O4 | CID 24727587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. nehemiahmfg.com [nehemiahmfg.com]
- 6. fishersci.com [fishersci.com]
- 7. deq.mt.gov [deq.mt.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemtalk.com.au [chemtalk.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
